molecular formula C12H13ClO B8183337 1-Chloro-3-(cyclopropylmethoxy)-5-vinylbenzene

1-Chloro-3-(cyclopropylmethoxy)-5-vinylbenzene

Cat. No.: B8183337
M. Wt: 208.68 g/mol
InChI Key: GMNKPZGNPSAIFT-UHFFFAOYSA-N
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Description

1-Chloro-3-(cyclopropylmethoxy)-5-vinylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a cyclopropylmethoxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(cyclopropylmethoxy)-5-vinylbenzene typically involves multiple steps. One common method starts with the chlorination of a suitable benzene derivative, followed by the introduction of the cyclopropylmethoxy group through a nucleophilic substitution reaction. The vinyl group can be introduced via a Heck reaction or similar coupling reactions. The reaction conditions often require the use of catalysts, such as palladium complexes, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(cyclopropylmethoxy)-5-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-Chloro-3-(cyclopropylmethoxy)-5-vinylbenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(cyclopropylmethoxy)-5-vinylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-(cyclopropylmethoxy)-5-methoxybenzene
  • 1-Chloro-3-(cyclopropylmethoxy)-5-methylbenzene
  • 1-Chloro-3-(3-(cyclopropylmethoxy)phenoxy)benzene

Uniqueness

1-Chloro-3-(cyclopropylmethoxy)-5-vinylbenzene is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from similar compounds that lack the vinyl group, offering unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

1-chloro-3-(cyclopropylmethoxy)-5-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c1-2-9-5-11(13)7-12(6-9)14-8-10-3-4-10/h2,5-7,10H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNKPZGNPSAIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Cl)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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